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Compound of Interest

Compound Name: DL-O-Methylserine

Cat. No.: B1266423 Get Quote

Introduction

DL-O-Methylserine, a derivative of the non-essential amino acid serine, is a compound of

significant interest in biochemical research and drug development. Its structural similarity to

serine, coupled with the presence of a methyl group on the side-chain oxygen, imparts unique

chemical and biological properties. This technical guide provides an in-depth analysis of the

spectroscopic characteristics of DL-O-Methylserine, focusing on Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists,

and professionals in drug development seeking a comprehensive understanding of the

analytical characterization of this molecule.

Spectroscopic Data
The structural characterization of DL-O-Methylserine is primarily achieved through ¹H NMR,

¹³C NMR, and IR spectroscopy. The following tables summarize the key quantitative data

obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for DL-O-Methylserine
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Proton Assignment
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Hα (α-proton) ~3.8 Doublet of doublets
J(Hα, Hβa) = ~4.5,

J(Hα, Hβb) = ~6.5

Hβa (β-proton) ~3.6 Doublet of doublets
J(Hβa, Hβb) = ~10.0,

J(Hβa, Hα) = ~4.5

Hβb (β-proton) ~3.4 Doublet of doublets
J(Hβb, Hβa) = ~10.0,

J(Hβb, Hα) = ~6.5

-OCH₃ (methoxy

protons)
~3.3 Singlet N/A

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary slightly depending

on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for DL-O-Methylserine

Carbon Assignment Chemical Shift (δ) ppm

C=O (Carboxyl carbon) ~172

Cα (α-carbon) ~55

Cβ (β-carbon) ~72

-OCH₃ (Methoxy carbon) ~59

Note: Chemical shifts are referenced to a standard and can vary based on experimental

conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for DL-O-Methylserine
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3400 - 3000 (broad) O-H stretch Carboxylic acid

3200 - 3000 (broad) N-H stretch Amine (protonated)

2950 - 2850 C-H stretch Aliphatic (CH, CH₂, CH₃)

~1735 C=O stretch Carboxylic acid

~1630 N-H bend Amine (protonated)

~1460 C-H bend Aliphatic

~1100 C-O stretch Ether

Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic

data. The following protocols outline the key steps for the NMR and IR analysis of DL-O-
Methylserine.

NMR Spectroscopy Protocol
1. Sample Preparation:

Weigh approximately 10-20 mg of DL-O-Methylserine.

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide

(D₂O) or Methanol-d₄ (CD₃OD)). D₂O is often preferred for amino acids to exchange labile

protons (-NH₂ and -COOH), simplifying the spectrum.

Add a small amount of a reference standard, such as Trimethylsilane (TMS) or 3-

(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to calibrate

the chemical shift scale to 0 ppm.

Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters (¹H NMR):
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Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: Approximately 12 ppm.

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K (25 °C).

3. Instrument Parameters (¹³C NMR):

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

Spectral Width: Approximately 200 ppm.

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Temperature: 298 K (25 °C).

4. Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the reference standard.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

IR Spectroscopy Protocol
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1. Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of DL-O-Methylserine with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press.

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

2. Instrument Parameters (FTIR):

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32.

Background: Run a background spectrum of the empty sample compartment or a pure KBr

pellet.

3. Data Acquisition and Analysis:

Place the KBr pellet in the sample holder of the spectrometer.

Acquire the IR spectrum.

Identify the characteristic absorption bands and assign them to the corresponding functional

groups and vibrational modes.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of DL-O-
Methylserine.
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Workflow for Spectroscopic Analysis of DL-O-Methylserine
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Workflow for the Spectroscopic Analysis of DL-O-Methylserine.

Conclusion
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The spectroscopic analysis of DL-O-Methylserine by NMR and IR provides a robust

framework for its structural elucidation and characterization. The data and protocols presented

in this guide offer a foundational resource for researchers and scientists engaged in the study

and application of this important amino acid derivative. Consistent application of these

analytical techniques is essential for ensuring the quality and purity of DL-O-Methylserine in

research and development settings.

To cite this document: BenchChem. [Spectroscopic Analysis of DL-O-Methylserine: A
Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266423#spectroscopic-analysis-of-dl-o-
methylserine-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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